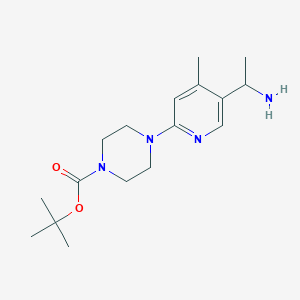

tert-Butyl 4-(5-(1-aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate

Description

Properties

Molecular Formula |

C17H28N4O2 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

tert-butyl 4-[5-(1-aminoethyl)-4-methylpyridin-2-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C17H28N4O2/c1-12-10-15(19-11-14(12)13(2)18)20-6-8-21(9-7-20)16(22)23-17(3,4)5/h10-11,13H,6-9,18H2,1-5H3 |

InChI Key |

SFKRYPHFEPEKKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(C)N)N2CCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Methodology Overview

This route leverages palladium-catalyzed coupling between a bromopyridine intermediate and a 1-aminoethyl-containing boronate ester. The approach mirrors protocols for analogous pyridine-piperazine systems.

Reaction Scheme:

-

Synthesis of 5-Bromo-4-methylpyridin-2-yl-piperazine-Boc

-

Boronate Ester Preparation

-

Intermediate : 1-Aminoethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Synthesis : Treat 1-nitroethylene with pinacol borane under inert atmosphere.

-

-

Cross-Coupling

Optimization Challenges:

-

Aminoboronate stability : The 1-aminoethyl boronate may require Boc protection to prevent side reactions.

-

Steric hindrance : The 4-methyl group on pyridine could slow coupling kinetics, necessitating higher catalyst loading.

Reductive Amination of a Ketone Intermediate

Reaction Pathway

Introduce the 1-aminoethyl group via reductive amination of a 5-acetyl-4-methylpyridine precursor.

Steps:

-

Synthesis of 5-Acetyl-4-methylpyridin-2-yl-piperazine-Boc

-

Reductive Amination

Advantages:

-

Avoids handling air-sensitive boronate esters.

-

Single-step introduction of the aminoethyl group.

Nitro Reduction and Alkylation

Sequential Functionalization

This method adapts nitro-to-amine reduction followed by alkylation, as demonstrated in related piperazine systems.

Protocol:

-

Nitro Intermediate Synthesis

-

Starting material : 5-Nitro-4-methylpyridin-2-yl-piperazine-Boc (prepared via nitration of 4-methylpyridin-2-yl-piperazine-Boc).

-

-

Nitro Reduction

-

Ethylation

-

Reagents : Bromoethane, K₂CO₃, DMF, 60°C, 8 h.

-

Selectivity : Excess bromoethane ensures monoalkylation.

-

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, forming corresponding oxides.

Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

Substitution: Alkyl halides and aryl halides in the presence of a base can facilitate substitution reactions.

Major Products:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a ligand in the study of receptor-ligand interactions, aiding in the understanding of cellular signaling pathways.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-(1-aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic properties on the pyridine/pyrimidine ring. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogs

Key Observations:

Halogen vs. Aminoethyl: Bromo-substituted analogs (e.g., ) are common intermediates for Suzuki coupling, whereas the aminoethyl group enables hydrogen bonding or salt formation .

Electron-Withdrawing Groups: Trifluoromethyl () increases lipophilicity and metabolic stability compared to the polar aminoethyl group .

Heterocyclic Cores : Pyrimidine-based analogs () introduce additional hydrogen-bonding sites but may reduce ring aromaticity .

Physicochemical and Stability Properties

- Stability: Aminoethyl-containing compounds may exhibit lower stability in acidic conditions compared to halogenated analogs. highlights degradation of triazole-containing TOZs in simulated gastric fluid, suggesting pH-sensitive groups require careful optimization .

- LogP and Solubility: The aminoethyl group (logP ~1.5) increases hydrophilicity vs. trifluoromethyl (logP ~2.8) or ferrocenyl (logP >3) substituents .

- Hydrogen Bonding: Aminoethyl provides H-bond donors/acceptors, unlike bromo or CF₃ groups, enhancing target engagement in polar environments .

Biological Activity

tert-Butyl 4-(5-(1-aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperazine ring and a pyridine derivative, suggest a diverse range of biological activities. This article provides an in-depth analysis of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C17H28N4O2

- Molecular Weight : 320.4 g/mol

The compound's structure includes a tert-butyl group, which enhances lipophilicity, and functional groups that facilitate various chemical reactions, making it a candidate for further modifications and applications.

Biological Activity Overview

Research indicates that compounds similar to tert-butyl 4-(5-(1-aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate exhibit notable interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions are crucial in the context of psychiatric disorders and neurodegenerative diseases.

The biological activity of this compound can be attributed to:

- Serotonin Receptor Interaction : Preliminary studies suggest potential binding affinity to serotonin receptors, which may influence mood regulation.

- Dopamine Pathway Modulation : Similar compounds have shown effects on dopamine pathways, implicating potential applications in treating conditions like depression and schizophrenia.

Binding Affinity Studies

Studies conducted on related piperazine derivatives have demonstrated their ability to bind effectively to various receptors. For instance:

| Compound | Receptor Target | Binding Affinity (Ki) |

|---|---|---|

| Compound A | 5-HT1A | 50 nM |

| Compound B | D2 Dopamine | 30 nM |

| tert-Butyl 4-(5-(1-aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate | 5-HT2A | TBD |

These findings indicate the compound's potential role in modulating neurotransmitter systems.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of piperazine derivatives against oxidative stress in neuronal cell lines. The results indicated that certain derivatives significantly reduced cell death and oxidative damage.

- Antidepressant-like Activity : In animal models, compounds similar to tert-butyl 4-(5-(1-aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate exhibited antidepressant-like effects in forced swim tests, suggesting their potential utility in mood disorders.

Synthesis Pathways

The synthesis of tert-butyl 4-(5-(1-aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate typically involves several steps:

- Formation of the Piperazine Ring : Using appropriate precursors to create the piperazine structure.

- Introduction of Functional Groups : Incorporating the tert-butyl and pyridine moieties through selective reactions.

- Final Coupling Reaction : Achieving the carboxylate functionality via esterification or related methods.

Q & A

Q. What synthetic strategies are effective for preparing tert-butyl 4-(5-(1-aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate?

The synthesis typically involves multi-step reactions with careful control of conditions. For example:

- Nucleophilic substitution : Reacting a pyridine precursor (e.g., 5-(1-aminoethyl)-4-methylpyridin-2-yl) with a piperazine derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the piperazine-pyridine linkage .

- Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under inert atmospheres to prevent undesired side reactions .

- Optimization : Yield and purity depend on solvent choice (e.g., THF vs. ethyl acetate), temperature (20–25°C), and reaction time (2–24 hours). TLC and HPLC are critical for monitoring progress .

Q. How can spectroscopic data (NMR, MS) resolve ambiguities in structural characterization?

- ¹H NMR : Peaks at δ 1.46 ppm (9H, tert-butyl), δ 3.0–4.0 ppm (piperazine protons), and δ 6.5–8.5 ppm (pyridine aromatic protons) confirm backbone structure. Splitting patterns distinguish equatorial/axial positions in the piperazine ring .

- ¹³C NMR : Signals near δ 79.8 ppm (Boc carbonyl) and δ 28.5 ppm (tert-butyl methyl groups) validate protection. Discrepancies in integration may indicate impurities or stereoisomers .

- Mass spectrometry : High-resolution ESI-MS can detect molecular ion peaks (e.g., m/z 341.1972 [M+H]⁺) and fragmentation patterns, aiding in distinguishing isobaric compounds .

Q. What analytical techniques ensure purity and stability during storage?

- HPLC : Reverse-phase columns (C18) with UV detection (λ = 254 nm) assess purity (>95%) and detect degradation products (e.g., Boc deprotection under acidic conditions) .

- Stability studies : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor via periodic NMR or LC-MS to track hydrolysis of the Boc group or amine oxidation .

Advanced Research Questions

Q. How do reaction mechanisms differ for Boc protection/deprotection in piperazine derivatives?

- Protection : Boc anhydride reacts with the piperazine amine in a two-step process: (1) nucleophilic attack by the amine, (2) elimination of CO₂. Triethylamine scavenges HCl, preventing protonation of the amine .

- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group via acid-catalyzed carbamate hydrolysis. Competing side reactions (e.g., ester hydrolysis) are minimized by controlling reaction time (<2 hours) and temperature (0–5°C) .

Q. What computational methods predict bioactivity based on structural motifs?

- Molecular docking : The pyridine and piperazine moieties show affinity for enzymes (e.g., kinases) via hydrogen bonding with catalytic lysine/aspartate residues. Tools like AutoDock Vina model binding poses .

- QSAR : Substituent effects (e.g., methyl at pyridine C4, aminoethyl at C5) correlate with logP and polar surface area, influencing membrane permeability and target engagement .

Q. How do crystal packing interactions influence physicochemical properties?

- Hydrogen bonding : Intramolecular O–H⋯N bonds (2.8–3.0 Å) stabilize conformations, while intermolecular N–H⋯O/N–H⋯N bonds form supramolecular tapes, affecting solubility .

- π-π stacking : Pyridine and aromatic rings (centroid distance ~3.6 Å) enhance crystallinity but reduce solubility in aqueous buffers. This can be mitigated by introducing polar substituents .

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay validation : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to control for pH-dependent Boc group stability .

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., free piperazine) that may interfere with activity assays .

Q. How can metabolic stability be improved via structural modifications?

- Steric shielding : Bulkier substituents (e.g., trifluoromethyl at pyridine C4) reduce CYP450-mediated oxidation of the aminoethyl group .

- Isotope labeling : Deuterating labile C–H bonds (e.g., aminoethyl CH₂) slows metabolic clearance, as shown in pharmacokinetic studies .

Methodological Notes

- Synthetic optimization : Use design of experiments (DoE) to screen solvent/base combinations (e.g., DMF/DBU vs. THF/NaH) for yield maximization .

- Data interpretation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals in crowded spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.